L-Cysteine 13C3,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Cysteine 13C3,15N is a labeled form of the amino acid L-cysteine, where three carbon atoms and one nitrogen atom are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as biochemistry, molecular biology, and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

L-Cysteine 13C3,15N is synthesized through a multi-step chemical process. The synthesis typically involves the incorporation of isotopically labeled precursors into the L-cysteine molecule. The reaction conditions are carefully controlled to ensure the correct placement of the isotopic labels. Commonly, the synthesis starts with the labeled carbon and nitrogen sources, which are then subjected to a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent quality control to ensure the isotopic purity and chemical integrity of the final product.

化学反応の分析

Types of Reactions

L-Cysteine 13C3,15N undergoes various chemical reactions, including:

Oxidation: This reaction converts the thiol group (-SH) of L-cysteine to a disulfide bond (-S-S-), forming cystine.

Reduction: The disulfide bond in cystine can be reduced back to the thiol group, regenerating L-cysteine.

Substitution: The amino group (-NH2) and carboxyl group (-COOH) can participate in substitution reactions, forming derivatives of L-cysteine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

Substitution: Various reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Cystine

Reduction: L-Cysteine

Substitution: Various L-cysteine derivatives depending on the substituent introduced.

科学的研究の応用

Proteomics and Metabolomics

L-Cysteine 13C3,15N is widely used in proteomics for quantitative analysis. The stable isotopes allow for precise measurement of protein turnover rates and dynamics. Researchers utilize this compound to label proteins during synthesis, enabling the study of their structure and interactions within biological systems.

Case Study: Protein Dynamics

A study highlighted the use of this compound to investigate protein interactions in cancer cells. By tracking the labeled cysteine, researchers were able to identify key proteins involved in cell signaling pathways that promote tumor growth .

Metabolic Tracing

The compound is instrumental in metabolic tracing studies. For instance, it can be incorporated into metabolic pathways to track the synthesis of glutathione, a critical antioxidant in cells.

Data Table: Metabolic Pathways Involving this compound

Clinical Applications

L-Cysteine has therapeutic potential due to its antioxidant properties. The isotopic form is used in clinical research to assess its effects on various health conditions.

Case Study: Nutritional Therapy

In clinical trials involving patients with severe malnutrition, supplementation with L-Cysteine improved glutathione levels significantly, aiding recovery .

Applications in Food Industry

L-Cysteine is also employed as a food additive due to its ability to improve dough quality and as a flavor enhancer. Its isotopic variant can be used to study its metabolism in food systems.

Table: Uses of L-Cysteine in Food Applications

作用機序

L-Cysteine 13C3,15N exerts its effects primarily through its role as a precursor for biologically active molecules such as hydrogen sulfide (H2S), glutathione, and taurine. The isotopic labels allow researchers to track the incorporation and transformation of L-cysteine in various biochemical pathways. The molecular targets and pathways involved include:

Glutathione Synthesis: L-cysteine is a key precursor for glutathione, a major antioxidant in cells.

Hydrogen Sulfide Production: L-cysteine is converted to hydrogen sulfide, which acts as a signaling molecule in various physiological processes.

Protein Synthesis: L-cysteine is incorporated into proteins, affecting their structure and function.

類似化合物との比較

L-Cysteine 13C3,15N is unique due to its isotopic labeling, which distinguishes it from other forms of L-cysteine. Similar compounds include:

L-Cysteine-13C3: Labeled with carbon-13 but not nitrogen-15.

L-Cysteine-15N: Labeled with nitrogen-15 but not carbon-13.

L-Cystine: The oxidized dimer form of L-cysteine, containing a disulfide bond.

The uniqueness of this compound lies in its dual isotopic labeling, which provides more detailed information in research studies compared to singly labeled compounds.

生物活性

L-Cysteine 13C3,15N is a stable isotope-labeled derivative of the amino acid L-cysteine, which plays a critical role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, implications in health and disease, and relevant research findings.

Overview of L-Cysteine

L-Cysteine is a conditionally essential amino acid that serves as a precursor for several biologically active molecules, including glutathione (GSH), hydrogen sulfide (H2S), and taurine. It is involved in protein synthesis and cellular redox balance, playing a significant role in antioxidant defense mechanisms and detoxification processes .

Metabolic Pathways Involving this compound

The incorporation of isotopically labeled L-cysteine allows researchers to trace metabolic pathways and understand the dynamics of cysteine metabolism. The use of this compound has been particularly valuable in studies of:

- Glutathione Synthesis : Cysteine is a rate-limiting substrate for GSH synthesis. Research indicates that the turnover of cysteine affects GSH levels, which are crucial for maintaining cellular redox homeostasis . For instance, studies using isotopic labeling have shown that cysteine starvation can lead to altered GSH synthesis pathways .

- Formation of Other Thiol Compounds : In metabolic assays, isotopically enriched this compound has been shown to be converted into other thiol compounds such as penicillamine. This conversion highlights the versatility of cysteine as a substrate in various biochemical reactions .

Antioxidant Properties

L-Cysteine's role as a precursor to glutathione underscores its importance in antioxidant defense. Glutathione protects cells from oxidative damage by neutralizing reactive oxygen species (ROS). The isotopically labeled form can be utilized in studies examining how variations in cysteine availability impact oxidative stress responses in different cell types .

Appetite Regulation

Recent studies have indicated that L-Cysteine may influence appetite regulation by suppressing ghrelin levels. This effect has been observed in both rodent models and human subjects, suggesting potential applications for weight management strategies .

Neuroprotective Effects

L-Cysteine's involvement in neurotransmitter synthesis and its capacity to modulate neuroinflammation have led to investigations into its neuroprotective effects. The modulation of H2S production from cysteine has been linked to neuroprotection in models of neurodegenerative diseases .

Case Study: Cystine Starvation and GSH Dynamics

A study investigated the effects of extracellular cystine starvation on GSH synthesis using isotopic tracing with this compound. The results demonstrated that while glycine synthesis remained stable, GSH levels were significantly impacted by cystine availability. This suggests that maintaining adequate cysteine levels is critical for optimal antioxidant capacity within cells .

Table: Summary of Key Research Findings on this compound

特性

CAS番号 |

202406-97-1 |

|---|---|

分子式 |

C3H7NO2S |

分子量 |

125.13 g/mol |

IUPAC名 |

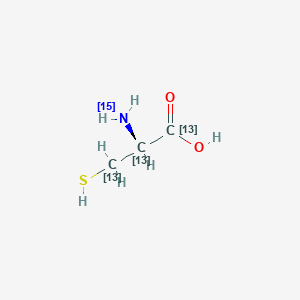

(2S)-2-(15N)azanyl-3-sulfanyl(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

InChIキー |

XUJNEKJLAYXESH-ROQAEYOOSA-N |

SMILES |

C(C(C(=O)O)N)S |

異性体SMILES |

[13CH2]([13C@H]([13C](=O)O)[15NH2])S |

正規SMILES |

C(C(C(=O)O)N)S |

同義語 |

(R)-2-Amino-3-mercaptopropanoic-13C3,15N Acid; (R)-Cysteine-13C3,15N; 2-Amino-3-mercaptopropionic--13C3,15N Acid; Cystein; Cysteine-13C3,15N; Half-cystine-13C3,15N; L-(+)-Cysteine-13C3,15N; 3-Mercapto-L-alanine--13C3,15N; L-Cys-13C3,15N; Thioserine-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。